molecular formula C18H11ClN4O2S B2394463 (E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 450353-20-5

(E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2394463
CAS No.: 450353-20-5
M. Wt: 382.82
InChI Key: ZOMXSNIIUUURHF-JLHYYAGUSA-N
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Description

(E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.

    Acrylonitrile formation: The final step involves the formation of the acrylonitrile moiety, often through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group may participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it may exhibit activity against certain pathogens or cancer cells, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where its specific functional groups play a role.

Industry

Industrially, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((4-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
  • (E)-3-((4-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile lies in its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c19-14-3-5-15(6-4-14)21-10-13(9-20)18-22-17(11-26-18)12-1-7-16(8-2-12)23(24)25/h1-8,10-11,21H/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMXSNIIUUURHF-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Cl)/C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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